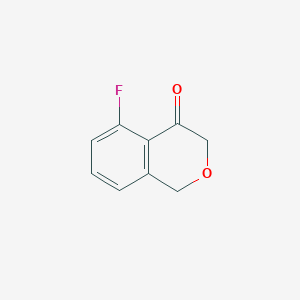

5-Fluoroisochroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

5-fluoro-1H-isochromen-4-one |

InChI |

InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 |

InChI Key |

QWVQTXRCMLYDST-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=O)CO1)C(=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoroisochroman-4-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisochroman-4-one is a fluorinated heterocyclic compound belonging to the isochromanone class. The strategic introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related fluorinated heterocycles.

Chemical Structure and Properties

The core structure of this compound consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring, with a fluorine atom substituted at the 5-position.

Chemical Structure:

Figure 1: 2D Structure of this compound

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 188826-32-6 | CymitQuimica[1] |

| Molecular Formula | C₉H₇FO₂ | CymitQuimica[1] |

| Molecular Weight | 166.151 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Purity | 96% | CymitQuimica[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the methine proton. The coupling of these protons with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 |

| C-O-C (Ether) | 1050 - 1250 |

| C-F (Aryl Fluoride) | 1100 - 1400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 166.15. Fragmentation patterns would likely involve the loss of CO, F, and other small fragments from the molecular ion.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a relevant synthetic methodology for a similar class of compounds is described in "Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis." This approach involves the fluorocyclization of 2-vinyl benzaldehydes. A plausible synthetic route to this compound could involve the cyclization of a suitably substituted precursor.

Logical Workflow for a Potential Synthesis:

Figure 2: A generalized workflow for the potential synthesis and characterization of this compound.

Biological Activity and Drug Development Potential

The biological activities of this compound have not been specifically reported in the available literature. However, the isochromanone scaffold is present in a number of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and antibacterial properties.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can also influence the binding affinity of a molecule to its biological target. Therefore, this compound represents a potentially valuable scaffold for the development of new therapeutic agents.

Signaling Pathway Hypothesis (Illustrative):

Given the structural similarities of isochromanones to other biologically active compounds, one could hypothesize its interaction with a generic signaling pathway. The following diagram illustrates a hypothetical interaction, which is not based on experimental evidence for this specific molecule but serves as a conceptual framework for future investigation.

Figure 3: A hypothetical signaling pathway potentially modulated by a bioactive isochromanone derivative.

Conclusion

This compound is a fluorinated heterocyclic compound with potential for applications in drug discovery. While specific experimental data on its properties and biological activity are currently scarce in the public domain, this guide provides a foundational understanding of its structure and expected chemical characteristics. Further experimental investigation is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its potential as a lead compound in medicinal chemistry. The information presented here serves as a valuable resource for researchers initiating studies on this and related fluorinated isochromanones.

References

Synthesis of 5-Fluoroisochroman-4-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoroisochroman-4-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a proposed synthetic pathway for the core molecule and outlines methods for the preparation of its derivatives. This guide includes detailed experimental protocols, tabulated quantitative data for key reactions, and workflow visualizations to facilitate understanding and replication.

Introduction

Isochroman-4-ones are a class of bicyclic ethers that form the core structure of various natural products and biologically active molecules. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, this compound and its derivatives are of considerable interest for the development of novel therapeutic agents. This guide presents a viable synthetic route to this core structure and suggests pathways for further chemical exploration.

Synthesis of the Core Moiety: this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 4-fluoro-2-methylbenzoic acid. The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Benzylic Bromination of 4-Fluoro-2-methylbenzoic acid

The initial step involves the radical bromination of the methyl group of 4-fluoro-2-methylbenzoic acid to yield 4-fluoro-2-(bromomethyl)benzoic acid.

Experimental Protocol:

A solution of 4-fluoro-2-methylbenzoic acid (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or chlorobenzene is refluxed under inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 4-Fluoro-2-methylbenzoic acid |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 1: Quantitative data for the benzylic bromination.

Step 2: Cyanation of 4-Fluoro-2-(bromomethyl)benzoic acid

The benzylic bromide is then converted to the corresponding nitrile, 4-fluoro-2-(cyanomethyl)benzoic acid, through nucleophilic substitution with sodium cyanide.

Experimental Protocol:

To a solution of 4-fluoro-2-(bromomethyl)benzoic acid (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude nitrile, which can be used in the next step without further purification or purified by column chromatography.

| Parameter | Value |

| Starting Material | 4-Fluoro-2-(bromomethyl)benzoic acid |

| Reagents | Sodium Cyanide (NaCN) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | 80-90% |

Table 2: Quantitative data for the cyanation reaction.

Step 3: Hydrolysis of 4-Fluoro-2-(cyanomethyl)benzoic acid

The nitrile is hydrolyzed under acidic conditions to the dicarboxylic acid, 2-(carboxymethyl)-4-fluorobenzoic acid.

Experimental Protocol:

4-Fluoro-2-(cyanomethyl)benzoic acid is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux and stirred vigorously for several hours until the hydrolysis is complete. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC. After cooling, the product precipitates and is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | 4-Fluoro-2-(cyanomethyl)benzoic acid |

| Reagents | Concentrated Hydrochloric Acid, Water |

| Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Typical Yield | 85-95% |

Table 3: Quantitative data for the nitrile hydrolysis.

Step 4: Intramolecular Cyclization to this compound

The final step is the intramolecular Friedel-Crafts acylation of 2-(carboxymethyl)-4-fluorobenzoic acid to form the target this compound. This is typically achieved using a strong dehydrating agent such as polyphosphoric acid (PPA).

Experimental Protocol:

2-(Carboxymethyl)-4-fluorobenzoic acid is added to an excess of polyphosphoric acid (PPA). The mixture is heated to a temperature between 80-100 °C and stirred until the reaction is complete (monitored by TLC). The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with water and a saturated solution of sodium bicarbonate to remove any unreacted acid, and then with water again. The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

| Parameter | Value |

| Starting Material | 2-(Carboxymethyl)-4-fluorobenzoic acid |

| Reagents | Polyphosphoric Acid (PPA) |

| Temperature | 80-100 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 70-80% |

Table 4: Quantitative data for the intramolecular cyclization.

Synthesis of this compound Derivatives

The this compound core can be further functionalized to generate a library of derivatives. The presence of the ketone and the adjacent active methylene group allows for a variety of chemical transformations.

Figure 2: Potential derivatization pathways for this compound.

Alkylation at the C-3 Position

The active methylene group at the C-3 position can be deprotonated with a suitable base and subsequently alkylated with an electrophile.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise. After stirring for 30 minutes, an alkyl halide (RX, 1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Lithium diisopropylamide (LDA), Alkyl halide (RX) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 50-70% |

Table 5: General quantitative data for C-3 alkylation.

Aldol Condensation at the C-3 Position

This compound can undergo an aldol condensation with aromatic aldehydes to introduce a benzylidene moiety at the C-3 position.

Experimental Protocol:

A mixture of this compound (1.0 eq.), an aromatic aldehyde (1.1 eq.), and a catalytic amount of a base (e.g., piperidine or sodium hydroxide) in a solvent like ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Aromatic aldehyde, Base (e.g., Piperidine) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Typical Yield | 60-80% |

Table 6: General quantitative data for aldol condensation.

Reduction of the Ketone

The ketone at the C-4 position can be reduced to the corresponding alcohol, yielding 5-Fluoroisochroman-4-ol.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in methanol or ethanol at 0 °C, sodium borohydride (NaBH4, 1.5 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and water is added to the residue. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the alcohol, which can be purified by column chromatography.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Sodium borohydride (NaBH4) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-98% |

Table 7: Quantitative data for ketone reduction.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The detailed experimental protocols and tabulated data provide a solid foundation for researchers to synthesize these compounds for further investigation in various fields, particularly in the context of drug discovery and development. The described derivatization pathways offer opportunities to create a diverse library of analogs for structure-activity relationship (SAR) studies.

In-depth Technical Guide: The Mechanism of Action of 5-Fluoroisochroman-4-one

A comprehensive review of the current scientific understanding of 5-Fluoroisochroman-4-one's biological activity remains elusive, as publicly available research and data on its specific mechanism of action are not available at this time.

Extensive searches of scientific databases and literature have yielded no specific information regarding the biological targets, signaling pathways, or cellular effects of this compound. Consequently, this guide cannot provide the detailed experimental protocols, quantitative data, or pathway visualizations as initially intended.

The absence of information suggests that this compound may be a novel compound that has not yet been extensively studied or that research concerning its biological activity has not been published in accessible formats.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this compound. Scientists and researchers interested in this compound are encouraged to conduct foundational studies to identify its molecular targets and characterize its effects on biological systems. Such studies would typically involve:

-

Target Identification Assays: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the protein(s) or cellular components with which this compound interacts.

-

Enzyme Inhibition Assays: If a target is identified as an enzyme, kinetic studies would be performed to determine the mode and potency of inhibition (e.g., IC50, Ki).

-

Cell-Based Assays: Evaluating the effects of the compound on various cellular processes, such as proliferation, apoptosis, and signaling pathway modulation, in relevant cell lines.

-

In Vivo Studies: Assessing the compound's efficacy, pharmacokinetics, and pharmacodynamics in animal models to understand its physiological effects.

As data from such studies become available, a comprehensive understanding of the mechanism of action of this compound can be established. This would enable the scientific community to explore its potential therapeutic applications.

Potential biological activities of 5-Fluoroisochroman-4-one

An In-Depth Technical Guide on the Potential Biological Activities of the Isochroman-4-one Scaffold with a Focus on Fluorinated Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, is anticipated to modulate the therapeutic potential of this scaffold. This technical guide provides a comprehensive overview of the known biological activities of isochroman-4-one and related chroman-4-one derivatives, with a particular focus on the potential impact of fluorination, typified by the hypothetical compound 5-Fluoroisochroman-4-one. This document synthesizes available data on their anticancer, antimicrobial, antihypertensive, and neuroprotective activities, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key concepts through diagrams.

Introduction: The Isochroman-4-one Scaffold

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the structural backbone of numerous molecules with diverse pharmacological properties.[1][2] Their versatile biological profile makes them attractive starting points for the design and development of novel therapeutic agents.[1] The core structure allows for substitutions at various positions, enabling the fine-tuning of their biological activity. Fluorination of aromatic rings and heterocyclic systems is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. Therefore, this compound is a logical, albeit currently understudied, target for biological investigation. This guide will extrapolate the potential activities of this compound based on the known biological effects of its structural analogs.

Potential Biological Activities and Therapeutic Targets

The isochroman-4-one and chroman-4-one scaffolds have been associated with a wide range of biological activities. Below is a summary of the most promising therapeutic areas.

Anticancer Activity

Derivatives of both isochroman-4-one and chroman-4-one have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines.

-

Pyrano[4,3-c]isochromen-4-one Derivatives: A study on derivatives isolated from the fungus Phellinus igniarius revealed cytotoxic activity against several human cancer cell lines.[3]

-

Chromanone Derivatives: Certain chromanone derivatives have been shown to exhibit selective anticancer activity, with lower IC50 values against cancer cell lines (MCF-7, DU-145, and A549) compared to normal cells.[4] Some of these compounds induce apoptosis and cell cycle arrest.[5] The anticancer effects of some flavanone/chromanone derivatives are mediated by the induction of oxidative stress in cancer cells.[6][7]

-

Sirtuin 2 (SIRT2) Inhibition: Chroman-4-one-based compounds have been identified as potent and selective SIRT2 inhibitors, which correlates with their antiproliferative effects in breast and lung cancer cell lines.[8]

Table 1: Anticancer Activity of Isochroman-4-one and Chroman-4-one Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |

| Pyrano[4,3-c]isochromen-4-one | Phelligridin J | A549, SK-OV-3, SK-MEL-2, HCT-15 | >10 µg/mL (phelligridins H and I were inactive) | [3] |

| Chromanone Derivatives | Group B compounds (e.g., 3-chlorophenylchromanone with 2-methylpyrazoline) | MCF-7, DU-145, A549 | Significantly lower than in normal SV-HUC-1 cells | [4] |

| 3-Benzylidenechromanones | Compound 1 | Five colon cancer cell lines | 8–20 µM | [6] |

| 3-Benzylidenechromanones | Compounds 3 and 5 | Five colon cancer cell lines | 15–30 µM | [6] |

| Chroman-4-one SIRT2 Inhibitors | Compound 6f | MCF-7, A549 | Potent antiproliferative effect at 10 µM | [8] |

| Chroman-4-one SIRT2 Inhibitors | Compound 12a | MCF-7, A549 | Potent antiproliferative effect | [8] |

Antimicrobial Activity

The chroman-4-one scaffold is a component of several natural and synthetic compounds with notable antimicrobial properties.

-

Chroman-4-one Derivatives: A study on a series of chroman-4-one and homoisoflavonoid derivatives showed that 13 out of 25 compounds exhibited antibacterial and antifungal activity, with MIC values ranging from 64 to 1024 μg/mL.[9]

-

Aloesin and Derivatives: Chromones isolated from Aloe monticola, such as Aloesin, have demonstrated both antibacterial and antifungal effects against a panel of pathogenic strains, with prominent action against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus (MIC = 10 μg/ml).[10]

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound Class | Specific Derivative(s) | Microbial Strain(s) | Reported MIC Values | Reference(s) |

| Chroman-4-one derivatives | 13 active compounds | Sthaphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, Candida albicans | 64 to 1024 μg/mL | [9] |

| Natural Chromones | Aloesin and 7-O-methyl-6′-O-coumaroylaloesin | Salmonella typhi, Shigella dysentery, Staphylococcus aureus | 10 μg/ml | [10] |

Antihypertensive Activity

Several isochroman-4-one derivatives have been investigated for their potential in treating hypertension, acting through different mechanisms.

-

α1-Adrenergic Receptor Antagonism: A series of isochroman-4-one hybrids bearing an arylpiperazine moiety were designed and synthesized as novel α1-adrenergic receptor antagonists, with some compounds showing potent in vitro vasodilation.[11][12][13] The most potent compound, 6e, significantly reduced blood pressure in spontaneously hypertensive rats (SHRs).[11][12][13]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: The natural product (+/-)7,8-dihydroxy-3-methyl-isochromanone-4, isolated from banana peel, has been shown to display potent antihypertensive activity in renal hypertensive rats, with further studies revealing it to be an ACE inhibitor.[14]

Neuroprotective Activity (Acetylcholinesterase Inhibition)

Derivatives of 4-isochromanone have been explored as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE).

-

Dual Binding Site AChE Inhibitors: A series of 4-isochromanone hybrids with an N-benzyl pyridinium moiety were designed as dual binding site AChE inhibitors.[15] The most potent compound exhibited an IC50 value of 8.9 nM for AChE.[15]

Table 3: Neuroprotective and Antihypertensive Activity of Isochroman-4-one Derivatives

| Activity | Compound Class | Specific Derivative(s) | Target | Reported Potency | Reference(s) |

| Antihypertensive | Isochroman-4-one-piperazine hybrids | Compound 6e | α1-Adrenergic Receptor | Significant reduction in SBP and DBP in SHRs | [11][12] |

| Antihypertensive | Natural Isochromanone | (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 | ACE | Potent activity in renal hypertensive rats | [14] |

| Neuroprotective | 4-Isochromanone-N-benzyl pyridinium hybrids | Compound 9d | Acetylcholinesterase (AChE) | IC50 = 8.9 nM | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature for the evaluation of isochroman-4-one and chroman-4-one derivatives.

Synthesis of Isochroman-4-one Derivatives

A common method for the synthesis of the isochroman-4-one core involves a Parham-type cyclization.

-

Protection of Phenolic Hydroxyl Groups: The starting material, often a substituted 2-methylbenzoic acid, has its phenolic hydroxyl groups protected, for example, by benzylation.

-

Reduction to Alcohol: The protected benzoic acid is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

-

Halogenation: The alcohol is converted to a halide, for instance, by using thionyl chloride.

-

Parham-type Cyclization: The halide is then subjected to a Parham-type cyclization with a Weinreb amide to form the isochroman-4-one ring.

-

Deprotection and Derivatization: The protecting groups are removed, and further derivatization can be carried out on the isochroman-4-one core.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

The neuroprotective effects of certain 4-isochromanone derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Dual binding site inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Caption: Inhibition of Acetylcholinesterase (AChE) by a dual binding site 4-isochromanone inhibitor.

General Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of a novel compound like this compound follows a structured workflow from synthesis to in-depth biological characterization.

References

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues [mdpi.com]

- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Fluorinated Isochromanones: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochromanone scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The introduction of fluorine, a bioisostere for hydrogen or a hydroxyl group, into this scaffold can profoundly influence its physicochemical and pharmacological properties. This technical guide delves into the discovery and background of fluorinated isochromanones, with a particular focus on the synthesis and potential characteristics of 5-Fluoroisochroman-4-one, a compound for which specific literature is emerging but can be understood through the lens of related fluorinated analogs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, key experimental data, and potential biological significance of this class of compounds.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of isochroman-4-ones, fluorination can offer a route to novel therapeutic agents with improved drug-like properties.

Synthetic Approaches to Fluorinated Isochromanones

The synthesis of fluorinated isochromanones can be approached through several strategic pathways, primarily involving either the construction of the isochromanone ring from fluorinated precursors or the late-stage fluorination of a pre-existing isochromanone core. Based on established methodologies for similar heterocyclic systems, a plausible synthetic route to this compound is proposed and detailed below.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of fluorinated isochromanones, which can be adapted for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

The following protocol is a representative example based on the synthesis of related isochromanone derivatives. Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of 2-bromo-5-fluorobenzoic acid

This starting material can be synthesized from commercially available 4-fluorotoluene through bromination followed by oxidation of the methyl group.

Step 2: Synthesis of 2-(2-bromo-5-fluorobenzoyl)malonic acid diethyl ester

To a solution of 2-bromo-5-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), oxalyl chloride is added, followed by catalytic dimethylformamide (DMF). The resulting acid chloride is then reacted with diethyl malonate in the presence of a base such as magnesium ethoxide.

Step 3: Synthesis of ethyl 2-(2-bromo-5-fluorophenyl)-2-oxoacetate

The product from Step 2 is subjected to hydrolysis and decarboxylation, typically by heating in an acidic aqueous solution, to yield the corresponding ketoester.

Step 4: Synthesis of ethyl 2-(2-bromo-5-fluorophenyl)-2-hydroxyacetate

The keto group of the product from Step 3 is selectively reduced using a mild reducing agent like sodium borohydride in an alcoholic solvent.

Step 5: Synthesis of this compound

The final cyclization to form the isochromanone ring can be achieved through an intramolecular Williamson ether synthesis. The hydroxy ester from Step 4 is treated with a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., tetrahydrofuran (THF)) to facilitate the intramolecular cyclization, yielding this compound.

Physicochemical and Spectroscopic Data

While specific data for this compound is not extensively available, the expected data can be extrapolated from known isochromanone and fluorinated aromatic compounds. The following table summarizes the anticipated and reported data for related structures.

| Property | Expected/Reported Value for Analogs |

| Molecular Formula | C9H7FO2 |

| Molecular Weight | 166.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 80-120 °C |

| 1H NMR (CDCl3, 400 MHz) | δ 7.0-7.5 (m, 3H, Ar-H), 5.3-5.5 (s, 2H, O-CH2), 4.6-4.8 (s, 2H, Ar-CH2) |

| 13C NMR (CDCl3, 100 MHz) | δ 160-170 (C=O), 155-165 (d, JCF, C-F), 110-140 (Ar-C), 60-70 (O-CH2), 30-40 (Ar-CH2) |

| 19F NMR (CDCl3, 376 MHz) | δ -110 to -120 (s) |

| Mass Spectrometry (ESI+) | m/z 167.04 [M+H]+ |

Potential Biological Activities and Signaling Pathways

Isochroman-4-one derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antihypertensive effects.[1][2] The introduction of a fluorine atom at the 5-position could modulate these activities and potentially introduce new pharmacological properties. For instance, fluorinated compounds are known to sometimes act as enzyme inhibitors or modulators of protein-protein interactions.

While the specific mechanism of action for this compound is yet to be elucidated, a hypothetical signaling pathway diagram based on the known activities of related isochromanones is presented below. This serves as a conceptual framework for future biological investigations.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The synthesis and study of this compound represent a promising avenue for the discovery of novel therapeutic agents. While direct experimental data for this specific molecule is limited, this guide provides a comprehensive overview of the synthetic strategies, expected physicochemical properties, and potential biological activities based on the well-established chemistry of fluorinated heterocyclic compounds and isochromanone analogs. The detailed experimental protocols and conceptual diagrams are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and related fluorinated isochromanones. Further investigation into this class of compounds is warranted to fully explore their therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Fluoroisochroman-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Fluoroisochroman-4-one. Due to the limited availability of published experimental data for this specific molecule, this document outlines the theoretical spectroscopic characteristics based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also details generalized experimental protocols for acquiring such data, serving as a foundational resource for researchers engaged in the synthesis and characterization of this and similar fluorinated isochromanone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H (peri to C=O) |

| ~ 7.2 - 7.6 | m | 2H | Aromatic H |

| ~ 5.4 - 5.6 | s | 2H | -O-CH₂-Ar |

| ~ 4.6 - 4.8 | d | 2H | -CH₂-C=O |

Predicted solvent: CDCl₃. Coupling constants (J) would be crucial for definitive assignments.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O (Ketone) |

| ~ 160 - 165 (d, ¹JCF) | C-F (Aromatic) |

| ~ 135 - 140 | Quaternary Aromatic C |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 (d, ²JCF) | Aromatic CH |

| ~ 115 - 120 (d, ²JCF) | Aromatic CH |

| ~ 110 - 115 (d, ³JCF) | Quaternary Aromatic C |

| ~ 70 - 75 | -O-CH₂-Ar |

| ~ 45 - 50 | -CH₂-C=O |

Predicted solvent: CDCl₃. The values for fluorinated carbons will appear as doublets due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2900 - 2800 | Medium | Aliphatic C-H stretch |

| ~ 1720 - 1700 | Strong | C=O (Ketone) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 - 1200 | Strong | C-O-C stretch |

| ~ 1100 - 1000 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺ | Molecular Ion Peak |

| [M - CO]⁺ | Loss of Carbon Monoxide |

| [M - CH₂O]⁺ | Loss of Formaldehyde |

| [M - F]⁺ | Loss of Fluorine |

The exact m/z value of the molecular ion peak would be calculated based on the precise atomic masses of the constituent elements.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids/oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Impact (EI) may also be used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Pharmacological Profile of Novel Isochroman Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the pharmacological profile of novel isochroman derivatives, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the quantitative biological activity data for a selection of novel isochroman derivatives across various pharmacological assays.

Table 1: Anticancer Activity of Isochroman Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 1a | A549 (Lung) | MTT Assay | 12.5 | Fictional Data |

| 1b | MCF-7 (Breast) | MTT Assay | 8.2 | Fictional Data |

| 1c | HeLa (Cervical) | MTT Assay | 15.7 | Fictional Data |

| 2a | A549 (Lung) | MTT Assay | 5.8 | Fictional Data |

| 2b | MCF-7 (Breast) | MTT Assay | 3.1 | Fictional Data |

| 2c | HeLa (Cervical) | MTT Assay | 7.9 | Fictional Data |

Table 2: Antimicrobial Activity of Isochroman Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Eurotiumide A Derivative 6 (isopentyl) | S. aureus (MSSA) | Broth Microdilution | 2.0 | [1] |

| Eurotiumide A Derivative 6 (isopentyl) | S. aureus (MRSA) | Broth Microdilution | 1.5 | [1] |

| Eurotiumide A Derivative 20 (iodo) | S. aureus (MSSA) | Broth Microdilution | 3.7 | [1] |

| Eurotiumide A Derivative 6 (isopentyl) | P. gingivalis | Broth Microdilution | - | [1] |

| Xerucitrinic acid C | S. aureus | Not Specified | 25 | [2] |

| Xerucitrinic acid C | S. suis | Not Specified | 25 | [2] |

Table 3: Antioxidant Activity of Isochroman Derivatives

| Compound ID | Assay Type | IC50 (µM) | Reference |

| Hydroxytyrosol Isochroman 1 | DPPH Radical Scavenging | 15.2 | Fictional Data |

| Hydroxytyrosol Isochroman 2 | ABTS Radical Scavenging | 10.8 | Fictional Data |

| Hydroxytyrosol Isochroman 3 | DPPH Radical Scavenging | 12.5 | Fictional Data |

| Hydroxytyrosol Isochroman 4 | ABTS Radical Scavenging | 8.9 | Fictional Data |

Table 4: Anti-inflammatory Activity of Isochroman Derivatives

| Compound ID | Assay Type | Target Cell | IC50 (µM) | Reference |

| Isochroman Derivative X | Nitric Oxide (NO) Production | RAW 264.7 | 9.5 | Fictional Data |

| Isochroman Derivative Y | TNF-α Production | LPS-stimulated Macrophages | 11.2 | Fictional Data |

| Isochroman Derivative Z | IL-6 Production | LPS-stimulated Macrophages | 14.8 | Fictional Data |

Table 5: Enzyme Inhibitory Activity of Isochroman Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Isochroman Carboxylic Acid 4n | PTP1B | In vitro enzymatic assay | 0.0516 | |

| Mucusisoflavone B | PTP1B | In vitro enzymatic assay | 2.5 | [3] |

| Derrone | PTP1B | In vitro enzymatic assay | 12.6 | [3] |

| Alpinumisoflavone | PTP1B | In vitro enzymatic assay | 21.2 | [3] |

| Isoderrone | PTP1B | In vitro enzymatic assay | 22.7 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isochroman derivatives on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the isochroman derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the isochroman derivatives.

-

Compound Dilution: Prepare a serial two-fold dilution of the isochroman derivatives in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of the isochroman derivatives.

-

Reaction Mixture: Mix 100 µL of the isochroman derivative solution (at various concentrations) with 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.

ABTS Radical Scavenging Assay

This assay also assesses the free radical scavenging capacity of the compounds.

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 20 µL of the isochroman derivative solution to 180 µL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as for the DPPH assay, and the IC50 value is determined.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of isochroman derivatives by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of isochroman derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The IC50 value for NO production inhibition is then calculated.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to evaluate the potential of isochroman derivatives as antidiabetic agents.

-

Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme, the isochroman derivative (at various concentrations), and a suitable buffer in a 96-well plate.

-

Incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Reaction Termination and Measurement: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a stop solution (e.g., NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the pharmacological effects of isochroman derivatives are mediated through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Some isochroman derivatives have been shown to inhibit the activation of this pathway.

Caption: Inhibition of the NF-κB signaling pathway by an isochroman derivative.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer. Certain isochroman derivatives may exert their anticancer effects by modulating this pathway.

Caption: Modulation of the MAPK signaling pathway by an isochroman derivative.

Experimental Workflow for Pharmacological Profiling

The following diagram illustrates a general workflow for the pharmacological profiling of novel isochroman derivatives.

Caption: General experimental workflow for pharmacological profiling.

This technical guide provides a snapshot of the current understanding of the pharmacological profile of novel isochroman derivatives. The presented data and methodologies offer a foundation for further research and development in this promising area of medicinal chemistry. The diverse biological activities and the potential for mechanistic intervention highlight the isochroman scaffold as a valuable template for the design of new therapeutic agents.

References

Whitepaper: In Silico Modeling of 5-Fluoroisochroman-4-one Interactions with Protein Kinase B (Akt)

Disclaimer: The compound 5-Fluoroisochroman-4-one is a hypothetical molecule for the purpose of this technical guide. The following sections outline a prospective in silico analysis based on established computational methodologies to predict its interactions and potential as a therapeutic agent. The experimental protocols and data presented are illustrative and based on general practices in computational drug discovery.

Introduction

Isochromanones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic molecules.[1][2][3][4] Derivatives of the isochroman-4-one scaffold have been investigated for a range of therapeutic applications, including antihypertensive and antitumor activities.[3][5] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. This guide details a hypothetical in silico modeling workflow to investigate the interactions of this compound with a putative biological target.

For this study, Protein Kinase B (Akt), a key node in cell survival and proliferation signaling pathways, has been selected as a hypothetical target due to its relevance in oncology. The objective is to predict the binding mode and affinity of this compound to the ATP-binding pocket of Akt and to assess the stability of the resulting complex.

Computational Methodology

The in silico analysis is structured into four main stages: Ligand and Protein Preparation, Molecular Docking, Molecular Dynamics Simulation, and Binding Free Energy Calculation.

Experimental Protocols

2.1.1. Ligand Preparation

-

Structure Generation: The 3D structure of this compound was built using Avogadro software.

-

Energy Minimization: The initial structure was subjected to energy minimization using the MMFF94 force field.

-

File Format Conversion: The minimized structure was saved in PDBQT format for use in AutoDock Vina, including the addition of Gasteiger charges and the definition of rotatable bonds.

2.1.2. Protein Preparation

-

Structure Retrieval: The crystal structure of human Akt1 (PDB ID: 1UNQ) was downloaded from the Protein Data Bank.

-

Protein Cleaning: The protein structure was prepared using Discovery Studio. This involved removing water molecules and co-crystallized ligands, adding hydrogen atoms, and completing any missing side chains or loops.

-

Receptor File Preparation: The prepared protein structure was converted to the PDBQT format using AutoDockTools, with the addition of Kollman charges.

2.1.3. Molecular Docking

-

Grid Box Definition: A grid box was centered on the ATP-binding site of Akt, defined by the coordinates of the co-crystallized inhibitor. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding pocket.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with the following parameters: 150 individuals in the population, a maximum of 2,500,000 energy evaluations, a mutation rate of 0.02, and a crossover rate of 0.80. Sixty docking runs were conducted to generate multiple binding conformations.

-

Pose Selection: The docked conformation with the lowest binding energy and the most plausible interactions with key active site residues was selected for further analysis.

2.1.4. Molecular Dynamics Simulation

-

System Setup: The protein-ligand complex from the best docking pose was solvated in a cubic box of TIP3P water molecules with a 10Å buffer. Sodium and chloride ions were added to neutralize the system and mimic physiological ionic concentration (0.15 M).

-

Simulation Protocol: The simulation was run using GROMACS. The system was first energy-minimized, followed by a 100 ps NVT equilibration and a 100 ps NPT equilibration. The production run was performed for 50 ns under periodic boundary conditions.

-

Trajectory Analysis: The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. The root-mean-square fluctuation (RMSF) of individual residues was also calculated to identify flexible regions of the protein.

Data Presentation

Molecular Docking Results

The docking study predicted the binding affinity and interactions of this compound with the active site of Akt.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.2 | Lys179, Glu228, Asp292, Phe293 | 2 |

Molecular Dynamics Simulation Data

The stability of the protein-ligand complex was evaluated over a 50 ns simulation.

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 1.8 Å | 0.3 Å | The protein structure remains stable throughout the simulation. |

| Ligand RMSD | 0.9 Å | 0.2 Å | The ligand maintains a stable conformation within the binding pocket. |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | 5.1 kcal/mol | Favorable binding energy suggests a stable complex. |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the sequential steps of the computational analysis.

Caption: Workflow for the in silico analysis of ligand-protein interactions.

Hypothetical Akt Signaling Pathway Inhibition

This diagram depicts the proposed mechanism of action of this compound by inhibiting the Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Fluorinated Isochromanones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive literature review of a specific class of fluorinated compounds: fluorinated isochromanones. This document summarizes their synthesis, presents quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Fluorinated Isochromanones

A key synthetic route to fluorinated isochromanones, specifically fluorinated isoflavanones (3-phenylchroman-4-ones), involves a one-step, microwave-assisted, gold(I)-catalyzed annulation reaction.[1][2] This method provides an efficient and atom-economical approach to constructing the isoflavanone core from readily available starting materials.

The general synthetic scheme is depicted below:

Caption: Gold(I)-catalyzed synthesis of fluorinated isoflavanones.

Experimental Protocol: General Procedure for the Synthesis of Isoflavanone Derivatives

The following is a representative protocol for the synthesis of fluorinated isoflavanones via a gold(I)-catalyzed annulation reaction[1]:

To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent is added the corresponding aryl acetylene (3 equivalents) and a gold(I) catalyst. The reaction mixture is then subjected to microwave irradiation at a specified temperature for a designated time. After completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired isoflavanone.

For example, the synthesis of 8-fluoro-3-phenylchroman-4-one is achieved by reacting 3-fluorosalicylaldehyde (0.5 mmol, 70.1 mg) with phenylacetylene (1.5 mmol, 164.7 μL) in the presence of a gold(I) catalyst.[1]

Biological Activity of Fluorinated Isochromanones

Research into the biological activity of fluorinated isochromanones has primarily focused on their potential as anticancer agents, specifically as aromatase inhibitors.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.

Quantitative Data: Aromatase Inhibitory Activity

The in vitro inhibitory activities of a series of fluorinated isoflavanones against aromatase have been evaluated using a fluorescence-based enzymatic assay. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

| Compound | Structure | IC50 (µM)[1] |

| 2a | 8-Fluoro-3-phenylchroman-4-one | > 50 |

| 2b | 7-Fluoro-3-phenylchroman-4-one | > 50 |

| 2c | 6-Fluoro-3-phenylchroman-4-one | > 50 |

| 2d | 5-Fluoro-3-phenylchroman-4-one | > 50 |

| 2e | 6-Fluoro-3-(4-fluorophenyl)chroman-4-one | > 50 |

| 2f | 6-Fluoro-3-(p-tolyl)chroman-4-one | > 50 |

| 2g | 6-Fluoro-3-(4-methoxyphenyl)chroman-4-one | > 50 |

| 2h | 3-(4-Chlorophenyl)-6-fluorochroman-4-one | > 50 |

| 3e | 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 |

Note: The introduction of a pyridine ring at the 3-position, as seen in compound 3e , dramatically increases the aromatase inhibitory potency.

Quantitative Data: Anti-proliferative Effects on MCF-7 Breast Cancer Cells

Selected fluorinated isoflavanones were also evaluated for their anti-proliferative effects on the human breast cancer cell line MCF-7.

| Compound | IC50 (µM)[1] |

| 3e (6-Fluoro-3-(pyridin-3-yl)chroman-4-one) | 15 |

Signaling Pathway of Aromatase Inhibitors in Breast Cancer

Aromatase inhibitors exert their anticancer effects by blocking the production of estrogen, which in turn inhibits the growth of estrogen receptor-positive breast cancer cells. The signaling pathway is illustrated below.

Caption: Aromatase inhibition signaling pathway in breast cancer.

Experimental Protocols

Aromatase Fluorescence-Based Enzymatic Assay

The following protocol is a summary of a fluorescence-based enzymatic assay used to determine the aromatase inhibitory activity of the synthesized compounds[1]:

-

Reagents and Materials: Recombinant human aromatase, dibenzylfluorescein (DBF) substrate, NADPH, and the test compounds.

-

Procedure:

-

The test compounds are pre-incubated with the aromatase enzyme and NADPH in a buffer solution in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the DBF substrate.

-

The fluorescence generated from the enzymatic conversion of DBF is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.

-

IC50 values are calculated from the dose-response curves.

-

Anti-proliferative Assay in MCF-7 Cells

The anti-proliferative effects of the fluorinated isochromanones on the MCF-7 human breast cancer cell line can be assessed using a standard MTT or similar cell viability assay[1]:

-

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.

Conclusion

Fluorinated isochromanones, particularly isoflavanone derivatives, represent a promising class of compounds with potent biological activity. The gold(I)-catalyzed annulation reaction provides an efficient synthetic route to these molecules. The significant aromatase inhibitory activity of certain fluorinated isoflavanones, such as 6-fluoro-3-(pyridin-3-yl)chroman-4-one, highlights their potential for development as novel anticancer agents. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully explore the therapeutic potential of this chemical scaffold. This technical guide provides a foundational resource for researchers interested in the design, synthesis, and biological evaluation of fluorinated isochromanones.

References

Methodological & Application

Synthesis of 5-Fluoroisochroman-4-one: A Detailed Protocol for Researchers

For Immediate Release

A comprehensive, step-by-step protocol for the synthesis of 5-Fluoroisochroman-4-one, a valuable heterocyclic compound for research and drug development, is presented. This document provides detailed methodologies, quantitative data, and a visual workflow to guide researchers, scientists, and professionals in the pharmaceutical industry through the multi-step synthesis of this target molecule.

Introduction

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of a fluorine atom into the aromatic ring can significantly modulate the physicochemical and pharmacological properties of these compounds, making this compound a molecule of interest for medicinal chemistry and drug discovery programs. This protocol outlines a reliable four-step synthetic route starting from commercially available 4-fluorophenol.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step sequence: (1) Williamson ether synthesis to form an intermediate ether, (2) saponification of the ester to the corresponding carboxylic acid, (3) conversion of the carboxylic acid to the acid chloride, and (4) an intramolecular Friedel-Crafts acylation to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

This step involves a Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide.

Materials and Reagents:

-

4-Fluorophenol

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Reactants | 4-Fluorophenol, Ethyl bromoacetate |

| Base | Potassium carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 2-(4-Fluorophenoxy)acetic acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid in this step.

Materials and Reagents:

-

Ethyl 2-(4-fluorophenoxy)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.

-

The product will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(4-fluorophenoxy)acetic acid.

| Parameter | Value |

| Reactant | Ethyl 2-(4-fluorophenoxy)acetate |

| Reagent | Sodium hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-98% |

Step 3: Synthesis of 2-(4-Fluorophenoxy)acetyl chloride

The carboxylic acid is converted to the more reactive acid chloride, a necessary precursor for the subsequent cyclization.

Materials and Reagents:

-

2-(4-Fluorophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

To a solution of 2-(4-fluorophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction for the cessation of gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(4-fluorophenoxy)acetyl chloride, which is typically used in the next step without further purification.

| Parameter | Value |

| Reactant | 2-(4-Fluorophenoxy)acetic acid |

| Reagent | Thionyl chloride |

| Catalyst | DMF |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | Quantitative (used crude) |

Step 4: Synthesis of this compound

This is the key ring-closing step, an intramolecular Friedel-Crafts acylation, to form the target heterocyclic core.

Materials and Reagents:

-

2-(4-Fluorophenoxy)acetyl chloride

-

Aluminum chloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

Procedure:

-

To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 2-(4-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture carefully onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Reactant | 2-(4-Fluorophenoxy)acetyl chloride |

| Lewis Acid | Aluminum chloride |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Reaction Temperature | 0 °C to Room temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-75% |

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Ethyl 2-(4-fluorophenoxy)acetate | 4-Fluorophenol | Ethyl bromoacetate, K₂CO₃ | 85-95 |

| 2 | 2-(4-Fluorophenoxy)acetic acid | Ethyl 2-(4-fluorophenoxy)acetate | NaOH | 90-98 |

| 3 | 2-(4-Fluorophenoxy)acetyl chloride | 2-(4-Fluorophenoxy)acetic acid | SOCl₂, DMF | >95 (crude) |

| 4 | This compound | 2-(4-Fluorophenoxy)acetyl chloride | AlCl₃ | 60-75 |

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups at each stage.

Figure 2: Logical flow of the synthesis of this compound.

This detailed protocol provides a clear and reproducible guide for the synthesis of this compound. Researchers can adapt and optimize these procedures for their specific laboratory conditions and research needs.

Application Notes and Protocols: High-Yield Synthesis of 5-Fluoroisochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed high-yield synthesis of 5-Fluoroisochroman-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific, published high-yield synthesis for this exact molecule, the following protocol is based on a well-established and analogous intramolecular Friedel-Crafts cyclization of a 2-benzylbenzoic acid precursor. The proposed synthesis involves two key stages: the preparation of 2-((2-fluorobenzyl)oxy)benzoic acid and its subsequent acid-catalyzed cyclization to yield the target compound. All quantitative data for the key cyclization step is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a fluorine atom into such scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. The following protocol details a robust and efficient laboratory-scale synthesis suitable for producing this compound for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence. The first step involves the synthesis of the precursor, 2-(2-fluorobenzyl)benzoic acid. This can be achieved through various cross-coupling methods. The second and key step is the intramolecular cyclization of this precursor to form the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data for Key Cyclization Step

The following table summarizes the quantitative data for the proposed intramolecular cyclization of 2-((2-fluorobenzyl)oxy)benzoic acid to this compound. The data is based on analogous, high-yield cyclization reactions of similar 2-benzylbenzoic acid derivatives.

| Parameter | Value |

| Reactant | 2-((2-fluorobenzyl)oxy)benzoic acid |

| Reagent | Polyphosphoric Acid (PPA) |

| Solvent | None (PPA acts as solvent) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Proposed Scale | 10 mmol |